N-ベンジル-L-ロイシンメチルエステルHCl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

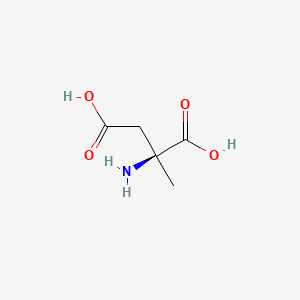

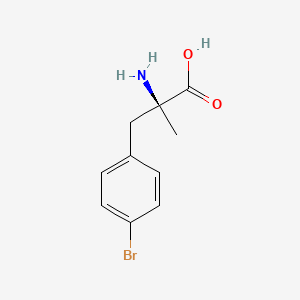

"N-Benzyl-L-leucine methyl esterHCl" is a chemical compound with the molecular formula C14H21NO2HCl. It is a derivative of the amino acid leucine .

Synthesis Analysis

Amino acid methyl esters like “N-Benzyl-L-leucine methyl ester*HCl” can be synthesized by the room temperature reaction of amino acids with methanol in the presence of trimethylchlorosilane . This method is compatible with natural amino acids, as well as other aromatic and aliphatic amino acids .Molecular Structure Analysis

The molecular structure of “N-Benzyl-L-leucine methyl ester*HCl” consists of a benzyl group attached to the nitrogen of the leucine amino acid, and a methyl ester group attached to the carboxyl end of the leucine .Chemical Reactions Analysis

Esters, like “N-Benzyl-L-leucine methyl ester*HCl”, typically undergo reactions such as hydrolysis, where the ester bond is split with water. This reaction can be catalyzed by either an acid or a base .Physical And Chemical Properties Analysis

"N-Benzyl-L-leucine methyl esterHCl" has a molecular weight of 235.3336.45 g/mole. More detailed physical and chemical properties were not found in the search results.作用機序

The mechanism of action of N-Benzyl-L-leucine methyl ester*HCl is not fully understood. However, studies have suggested that it may act as an inhibitor of enzymes involved in various metabolic processes. It may also have antioxidant and anti-inflammatory properties.

Biochemical and Physiological Effects:

N-Benzyl-L-leucine methyl ester*HCl has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, it has been reported to have anti-inflammatory and antioxidant properties.

実験室実験の利点と制限

One of the advantages of using N-Benzyl-L-leucine methyl ester*HCl in lab experiments is its ease of synthesis. It is also relatively stable and can be stored for extended periods. However, one of the limitations is its low solubility in some solvents, which may affect its bioavailability and efficacy.

将来の方向性

There are several future directions for the research and development of N-Benzyl-L-leucine methyl ester*HCl. One direction is to investigate its potential as a drug candidate for the treatment of cancer and neurodegenerative diseases. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, further studies are needed to determine its safety and toxicity profile.

Conclusion:

In conclusion, N-Benzyl-L-leucine methyl ester*HCl is a promising compound with potential applications in various fields, particularly in medicinal chemistry. Its ease of synthesis, stability, and bioactive properties make it an attractive candidate for drug development. Further research is needed to fully understand its mechanism of action and identify its molecular targets.

合成法

The synthesis of N-Benzyl-L-leucine methyl ester*HCl involves the reaction of L-leucine with benzyl chloride and methanol in the presence of hydrochloric acid. The synthesized compound is a white crystalline powder that is soluble in water and other organic solvents.

科学的研究の応用

ペプチド合成

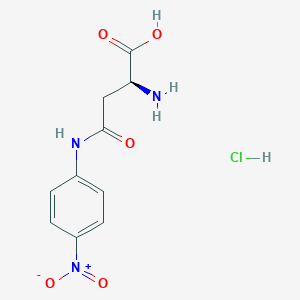

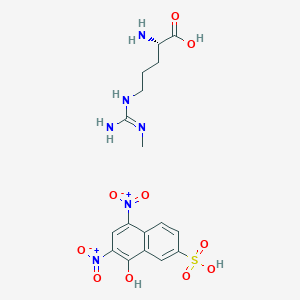

N-ベンジル-L-ロイシンメチルエステルHClは、ペプチド合成に使用できます {svg_1}. ペプチドは、生体機能において重要な役割を果たすアミノ酸の短い鎖です。ペプチドは、治療薬、化粧品、栄養など、さまざまな分野で使用されています。

不斉重合

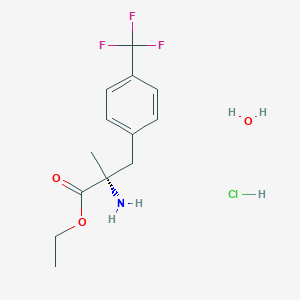

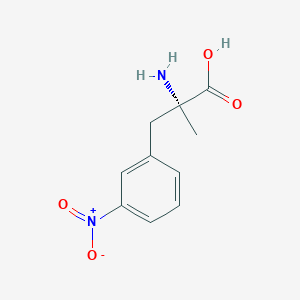

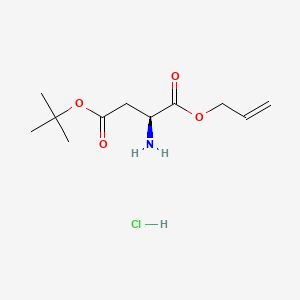

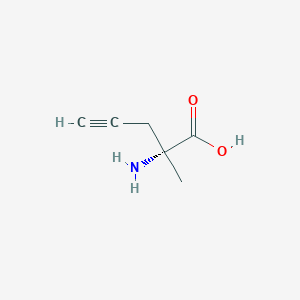

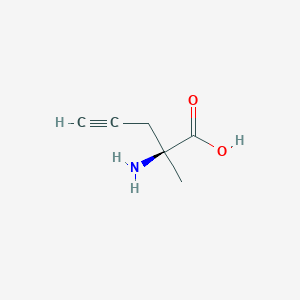

この化合物は、光学活性ポリマーを得るための不斉重合に使用されてきました {svg_2}. ポリマーの比旋光度は、N置換基、開始剤、溶媒、温度の影響を受けました {svg_3}.

キラル認識能力

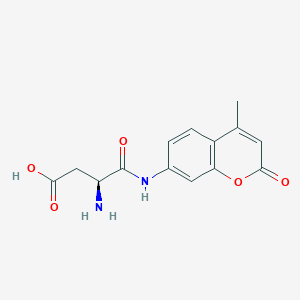

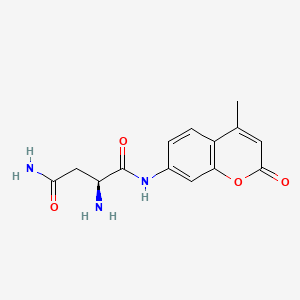

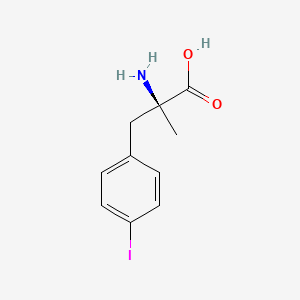

N-ベンジル-L-ロイシンメチルエステルHClの不斉重合から得られた光学活性ポリマーは、キラル認識能力を示しています {svg_4}. これらのポリマーは、エナンチオマーの分離のために、高速液体クロマトグラフィー(HPLC)用のキラル固定相として使用できます {svg_5}.

光学活性ポリマーの合成

N-ベンジル-L-ロイシンメチルエステルHClは、光学活性ポリマーの合成に使用できます {svg_6}. これらのポリマーは、キラル構造に基づいて、不斉合成用のキラル媒体の構築など、さまざまな潜在的な用途を持っています {svg_7}.

キラル固定相

N-ベンジル-L-ロイシンメチルエステルHClから合成された光学活性ポリマーは、キラル高速液体クロマトグラフィー分離用の固定相として使用できます {svg_8}. これは、光学活性ポリマーの最も成功した用途の1つです {svg_9}.

他の誘導体の合成

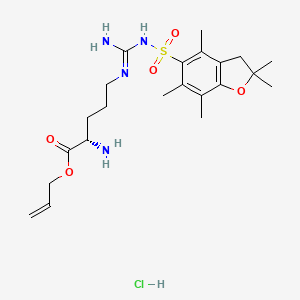

N-ベンジル-L-ロイシンメチルエステルHClは、他の誘導体の合成のための出発物質として使用できます {svg_10}. たとえば、カルボベンジルオキシグリシル-L-ロイシンメチルエステル、カルボベンジルオキシグリシルグリシル-L-ロイシンメチルエステル、およびカルボベンジルオキシ-L-イソロイシル-L-ロイシンメチルエステルの合成に使用できます {svg_11}.

Safety and Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of N-Benzyl-L-leucine methyl ester*HCl involves the esterification of L-leucine with methanol and subsequent benzyl protection of the resulting methyl ester. The benzyl-protected methyl ester is then reacted with hydrochloric acid to yield the final product.", "Starting Materials": [ "L-leucine", "Methanol", "Benzyl chloride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Esterification of L-leucine with methanol in the presence of a strong acid catalyst to yield L-leucine methyl ester.", "Step 2: Protection of the methyl ester with benzyl chloride in the presence of a base catalyst to yield N-benzyl-L-leucine methyl ester.", "Step 3: Reaction of N-benzyl-L-leucine methyl ester with hydrochloric acid to yield N-Benzyl-L-leucine methyl ester*HCl." ] } | |

CAS番号 |

1010385-26-8 |

分子式 |

C14H21NO2*HCl |

分子量 |

235,33*36,45 g/mole |

同義語 |

N-Benzyl-L-leucine methyl ester*HCl; Bzl-Leu-OMe*HCl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-3-([1,1'-biphenyl]-4-yl)-2-amino-2-methylpropanoic acid](/img/structure/B613153.png)